molecular formula C33H43F3N2O3 B1663036 Cddo-tfea CAS No. 932730-52-4

Cddo-tfea

Katalognummer: B1663036
CAS-Nummer: 932730-52-4
Molekulargewicht: 572.7 g/mol
InChI-Schlüssel: UBRASLQCAYTTEB-KPOXMGGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • CDDO-TFEA ist ein Trifluorethylamid-Derivat von CDDO (2-Cyano-3,12-dioxo-N-(2,2,2-Trifluorethyl)-oleana-1,9(11)-dien-28-amid).
  • Es wirkt als Aktivator des NF-E2-verwandten Faktors-2 (Nrf2)/Antioxidans-Response-Elements (ARE) Signalwegs.
  • Der Nrf2/ARE-Signalweg spielt eine entscheidende Rolle bei antioxidativen und entzündungshemmenden Reaktionen.
  • Vorbereitungsmethoden

    • Synthesewege für CDDO-TFEA beinhalten chemische Modifikationen der Stammverbindung CDDO.
    • Reaktionsbedingungen können variieren, aber die Trifluorethylamidgruppe wird eingeführt, um die Penetration der Blut-Hirn-Schranke zu verbessern.
    • Industrielle Produktionsmethoden sind aufgrund ihrer Forschungsorientierung nicht weit verbreitet.
  • Analyse Chemischer Reaktionen

    • CDDO-TFEA unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien sind solche, die zur Amidbildung und Fluorierung verwendet werden.
    • Wichtige Produkte sind modifizierte CDDO-Derivate mit verbesserter Bioverfügbarkeit.
  • Wissenschaftliche Forschungsanwendungen

    Neuroprotection

    CDDO-TFEA has been studied for its neuroprotective properties in various models of neurodegenerative diseases:

    • Multiple Sclerosis : In experimental autoimmune encephalomyelitis (EAE) models, this compound demonstrated significant neuroprotective effects by reducing inflammation and promoting myelin preservation .
    • Amyotrophic Lateral Sclerosis (ALS) : Treatment with this compound upregulated Nrf2 expression in NSC-34 cells expressing mutant SOD1, leading to improved cellular outcomes .
    • Huntington's Disease : In transgenic mouse models, this compound improved motor performance and reduced striatal atrophy by modulating oxidative stress pathways .

    Oncology

    This compound has shown promise as an anticancer agent:

    • Glioma Treatment : Studies indicate that this compound reduces proliferation and induces apoptosis in glioblastoma cells (GBM8401) through cell cycle arrest at the G2/M phase. It affects the expression levels of cyclins and checkpoint kinases, crucial for cell cycle regulation .
    • Lung Cancer : In vitro studies revealed that CDDO derivatives inhibit lung cancer cell invasion through mechanisms involving BACH1 modulation, independent of Nrf2 signaling .

    Neuroprotective Effects in EAE

    In a study involving EAE mice treated with this compound, researchers observed:

    • Reduction in Clinical Symptoms : Mice showed significant alleviation of disease symptoms with a survival rate exceeding 90% upon re-exposure to the treatment.
    • Histological Improvements : Analysis revealed reduced inflammation and minimal demyelination in treated animals compared to controls .

    Anticancer Activity in Glioblastoma

    Research focusing on GBM8401 cells treated with this compound demonstrated:

    • Cell Cycle Arrest : Flow cytometry indicated an increased population of cells in the G2/M phase after treatment.
    • Induction of Apoptosis : The treatment led to increased caspase-3 activity and DNA fragmentation indicative of apoptotic processes .

    Comparative Data Table

    Application AreaMechanism of ActionKey Findings
    NeuroprotectionNrf2 activation, anti-inflammatoryReduced symptoms in EAE; improved motor function in ALS and Huntington's models
    OncologyInduces apoptosis, inhibits proliferationCell cycle arrest in GBM8401; reduced invasion in lung cancer cells

    Wirkmechanismus

    • CDDO-TFEA activates Nrf2, leading to increased expression of antioxidant and cytoprotective proteins.
    • Molecular targets include Nrf2 itself, HO-1, NQO-1, and Glutathione reductase.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von CDDO-TFEA liegt in seiner Trifluorethylamid-Modifikation, die die Permeabilität der Blut-Hirn-Schranke erhöht.
    • Ähnliche Verbindungen sind CDDO und andere Triterpene mit Nrf2-aktivierenden Eigenschaften.

    Biologische Aktivität

    CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid trifluoroethylamide) is a synthetic triterpenoid that has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy and neuroprotection. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

    This compound exerts its biological effects primarily through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway plays a critical role in cellular defense against oxidative stress and inflammation, making it a target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

    Activation of Nrf2

    Research indicates that this compound activates Nrf2, leading to its translocation into the nucleus and subsequent upregulation of antioxidant genes such as Hmox-1 (heme oxygenase-1) and NQO1 (NAD(P)H:quinone oxidoreductase 1). This activation helps mitigate oxidative damage and inflammation, which are implicated in conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) .

    Anti-Cancer Properties

    This compound has demonstrated significant anti-cancer activity across various studies:

    • Inhibition of Glioma Cells : A study focused on glioblastoma multiforme (GBM) cells showed that this compound induces apoptosis and cell cycle arrest at the G2/M phase. The compound inhibits key cell cycle regulators such as Cyclin B1 and CDK1 while promoting the expression of checkpoint kinases CHK1 and CHK2 .
    • Reduction of Lung Cancer Cell Invasion : this compound was found to reduce lung cancer cell invasion in a BACH1-dependent manner. BACH1 is a transcription factor that represses Hmox-1 expression; thus, inhibiting BACH1 enhances the therapeutic potential of CDDO derivatives .

    Neuroprotective Effects

    This compound also exhibits neuroprotective properties, particularly in models of neurodegeneration:

    • EAE Model : In an experimental autoimmune encephalomyelitis (EAE) mouse model, this compound significantly reduced clinical symptoms and improved survival rates. The compound suppressed inflammatory cytokines such as IL-17 and promoted myelin preservation .
    • ALS Models : Studies have shown that this compound can activate Nrf2 in NSC-34 cells expressing mutant SOD1, leading to enhanced survival in ALS models. The compound's ability to modulate oxidative stress responses is crucial for its neuroprotective effects .

    Table 1: Summary of Biological Activities of this compound

    Activity TypeModel/Cell LineKey FindingsReference
    Anti-CancerGBM8401 CellsInduces apoptosis; G2/M phase arrest; inhibits Cyclin B1
    Lung Cancer InvasionA549 CellsReduces invasion via BACH1 inhibition
    NeuroprotectionEAE Mouse ModelAlleviates symptoms; reduces IL-17; promotes myelin repair
    ALS Mouse ModelG93A SOD1 MiceActivates Nrf2; enhances survival

    Eigenschaften

    IUPAC Name

    (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UBRASLQCAYTTEB-KPOXMGGZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C33H43F3N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    572.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cddo-tfea
    Reactant of Route 2
    Reactant of Route 2
    Cddo-tfea
    Reactant of Route 3
    Cddo-tfea
    Reactant of Route 4
    Cddo-tfea
    Reactant of Route 5
    Reactant of Route 5
    Cddo-tfea
    Reactant of Route 6
    Reactant of Route 6
    Cddo-tfea

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.